Dronedarone-Verunreinigung 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dronedarone Impurity 1, also known as N-[2-Butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide, is a process-related impurity of the antiarrhythmic drug dronedarone. Dronedarone is a benzofuran derivative used to manage atrial fibrillation and atrial flutter. The impurity is formed during the synthesis of dronedarone and is monitored to ensure the purity and safety of the final pharmaceutical product .
Wissenschaftliche Forschungsanwendungen
Dronedarone Impurity 1 is primarily used in scientific research to study the impurity profile of dronedarone. It is used as a reference standard in analytical methods to ensure the quality and safety of dronedarone in pharmaceutical formulations. Additionally, it is used in the development of new analytical techniques for impurity profiling and stability studies .
Wirkmechanismus
Target of Action
Dronedarone Impurity 1, also known as N-[2-Butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-5-benzofuranyl]methanesulfonamide , is a derivative of Dronedarone. Dronedarone is a multichannel blocker that works to control rhythm and rate in atrial fibrillation . It meets criteria of all four Vaughan Williams antiarrhythmic drug classes by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors .
Biochemical Pathways
The biochemical pathways affected by Dronedarone Impurity 1 are expected to be similar to those of Dronedarone. Dronedarone’s multichannel blocking activity affects several biochemical pathways involved in cardiac rhythm regulation .
Pharmacokinetics
Dronedarone, the parent compound, is well absorbed after oral administration with an approximately 15% bioavailability due to extensive first-pass metabolism . The primary metabolic clearance pathway for Dronedarone is via the hepatic enzyme system (primarily cytochrome P450 3A4 [CYP3A4]); the half-life of Dronedarone is 27 to 31 hours .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Dronedarone Impurity 1 interacts with various enzymes and proteins. The primary metabolic clearance pathway for Dronedarone, the parent compound of Dronedarone Impurity 1, is via the hepatic enzyme system, primarily cytochrome P450 3A4 (CYP3A4) . This suggests that Dronedarone Impurity 1 may also interact with this enzyme.
Cellular Effects
Dronedarone, the parent compound, has been shown to have cytotoxic effects in breast cancer cell lines
Molecular Mechanism
Dronedarone, the parent compound, inhibits multiple potassium currents, sodium currents, L-type calcium currents, and has an antiadrenergic effect
Temporal Effects in Laboratory Settings
Dronedarone, the parent compound, has a half-life of 27 to 31 hours , suggesting that Dronedarone Impurity 1 may also have a long half-life.
Metabolic Pathways
Dronedarone, the parent compound, is metabolized primarily by the hepatic enzyme system, particularly CYP3A4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dronedarone Impurity 1 involves several steps, starting with the reaction of 2-butyl-3-(4-hydroxybenzoyl)-5-benzofuran with 3-(butylamino)propyl chloride in the presence of a base. This reaction forms the intermediate, which is then treated with methanesulfonyl chloride to yield the final impurity .
Industrial Production Methods: In an industrial setting, the preparation of Dronedarone Impurity 1 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of other impurities. The process involves strict control of temperature, pH, and reaction time to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Dronedarone Impurity 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzofuran derivatives.
Vergleich Mit ähnlichen Verbindungen
- Dronedarone Impurity A
- Dronedarone Impurity B
- Amiodarone
Comparison: Dronedarone Impurity 1 is unique due to its specific structural modifications, which differentiate it from other impurities and related compounds. Unlike amiodarone, dronedarone and its impurities lack iodine moieties, reducing the risk of thyroid-related side effects. Additionally, Dronedarone Impurity 1 has a distinct methanesulfonamide group, which influences its chemical reactivity and interactions .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Dronedarone Impurity 1 involves the conversion of 2,3-dimethoxybenzaldehyde to the final product through a series of reactions.", "Starting Materials": [ "2,3-dimethoxybenzaldehyde", "Methyl magnesium bromide", "Bromine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Bromination of 2,3-dimethoxybenzaldehyde with bromine in the presence of hydrochloric acid to form 2,3-dibromo-4,5-dimethoxybenzaldehyde.", "Step 2: Treatment of 2,3-dibromo-4,5-dimethoxybenzaldehyde with methyl magnesium bromide to form the corresponding Grignard reagent.", "Step 3: Reaction of the Grignard reagent with methyl iodide to form 2,3-dimethoxy-4,5-dimethylbenzene.", "Step 4: Oxidation of 2,3-dimethoxy-4,5-dimethylbenzene with sodium hydroxide and bromine to form 2,3-dimethoxy-4,5-dimethylbenzoic acid.", "Step 5: Esterification of 2,3-dimethoxy-4,5-dimethylbenzoic acid with ethanol in the presence of sulfuric acid to form ethyl 2,3-dimethoxy-4,5-dimethylbenzoate.", "Step 6: Hydrolysis of ethyl 2,3-dimethoxy-4,5-dimethylbenzoate with sodium hydroxide to form 2,3-dimethoxy-4,5-dimethylbenzoic acid.", "Step 7: Decarboxylation of 2,3-dimethoxy-4,5-dimethylbenzoic acid with sodium hydroxide to form Dronedarone Impurity 1." ] } | |
CAS-Nummer |
141626-26-8 |
Molekularformel |
C26H34N2O3 |
Molekulargewicht |
422.57 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.